molecular formula C8H9I2NO2 B12898367 Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate CAS No. 5448-13-5

Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B12898367
CAS No.: 5448-13-5
M. Wt: 404.97 g/mol
InChI Key: WBTKKELHKSKSRS-UHFFFAOYSA-N
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Description

Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two iodine atoms at positions 2 and 5, a methyl group at position 4, and an ethyl ester group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate typically involves the iodination of a pyrrole precursor. One common method includes the reaction of 4-methyl-1H-pyrrole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Types of Reactions:

    Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles. For example, reaction with thiolates can replace the iodine atoms with sulfur-containing groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the ester group to an alcohol.

Common Reagents and Conditions:

    Substitution: Thiolates, amines, and other nucleophiles in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be obtained.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    2,5-Diiodo-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    4-Methyl-1H-pyrrole-3-carboxylate: A simpler analog without the iodine atoms, used in different synthetic applications.

Uniqueness: Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is unique due to the presence of both iodine atoms and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

5448-13-5

Molecular Formula

C8H9I2NO2

Molecular Weight

404.97 g/mol

IUPAC Name

ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3

InChI Key

WBTKKELHKSKSRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)I)I

Origin of Product

United States

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